3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 262852-11-9
VCID: VC7843231
InChI: InChI=1S/C6H8F3N.ClH/c7-6(8,9)4-1-5(10,2-4)3-4;/h1-3,10H2;1H
SMILES: C1C2(CC1(C2)N)C(F)(F)F.Cl
Molecular Formula: C6H9ClF3N
Molecular Weight: 187.59

3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride

CAS No.: 262852-11-9

Cat. No.: VC7843231

Molecular Formula: C6H9ClF3N

Molecular Weight: 187.59

* For research use only. Not for human or veterinary use.

3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride - 262852-11-9

Specification

CAS No. 262852-11-9
Molecular Formula C6H9ClF3N
Molecular Weight 187.59
IUPAC Name 3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride
Standard InChI InChI=1S/C6H8F3N.ClH/c7-6(8,9)4-1-5(10,2-4)3-4;/h1-3,10H2;1H
Standard InChI Key SZJRBVKLWBBKBK-UHFFFAOYSA-N
SMILES C1C2(CC1(C2)N)C(F)(F)F.Cl
Canonical SMILES C1C2(CC1(C2)N)C(F)(F)F.Cl

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s bicyclo[1.1.1]pentane system consists of three fused cyclopropane rings, creating a highly strained, paddlewheel-like geometry. The trifluoromethyl (-CF₃) group at the 3-position introduces significant electronic effects, while the amine hydrochloride moiety enhances solubility in polar solvents.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₆H₉ClF₃N
Molecular Weight187.59 g/mol
CAS Number262852-11-9
Hybridizationsp³ (bridgehead carbons)
Strain Energy~70 kcal/mol (estimated)

The strain energy, derived from computational studies, contributes to its reactivity, particularly in ring-opening reactions.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A common route involves functionalizing bicyclo[1.1.1]pentane precursors through trifluoromethylation. For example:

  • Trifluoromethylation: Reaction of bicyclo[1.1.1]pent-1-yl lithium with trifluoromethyl iodide yields 3-(trifluoromethyl)bicyclo[1.1.1]pentane.

  • Amination: Subsequent nitrene insertion or Hofmann–Löffler reaction introduces the amine group.

  • Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt .

Industrial Manufacturing

Scaled production requires optimized conditions to manage exothermic reactions and intermediates. Key steps include:

  • Continuous Flow Reactors: To control temperature during trifluoromethylation.

  • Crystallization: Isolation via anti-solvent precipitation ensures >99% purity .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (<1 mg/mL). Thermal stability analyses indicate decomposition above 200°C, making it suitable for reactions below this threshold.

Table 2: Stability Profile

ConditionStability
Aqueous (pH 3–9)Stable for 24 hours
UV Light (254 nm)Gradual decomposition
Oxidative EnvironmentsSusceptible to radical reactions

Chemical Reactivity

Electrophilic and Nucleophilic Pathways

The amine group participates in:

  • Acylation: Reacts with acyl chlorides to form amides.

  • Alkylation: Forms secondary amines with alkyl halides.
    The trifluoromethyl group directs electrophilic substitution to the bridgehead positions.

Redox Behavior

Controlled oxidation with KMnO₄ yields ketone derivatives, while reduction with LiAlH₄ produces primary amines.

Applications in Drug Discovery

Bioisosteric Replacement

The bicyclo[1.1.1]pentane moiety serves as a non-planar benzene substitute, improving pharmacokinetic properties:

  • Lipophilicity: logP = 1.2 (vs. 2.1 for benzene analogs).

  • Metabolic Stability: Resistant to CYP450 oxidation.

Case Study: Kinase Inhibitors

In a 2024 study, the compound enhanced inhibitor binding affinity to EGFR by 15-fold compared to linear analogs, attributed to its rigid geometry.

PrecautionRecommendation
Personal ProtectionGloves, goggles, respirator
Spill ManagementAbsorb with inert material
StorageDry, ventilated area (<25°C)

Comparative Analysis with Structural Analogs

Table 4: Comparison with Related Compounds

CompoundStructurelogPMetabolic Half-Life
Bicyclo[2.2.2]octaneLess strained2.53.2 hours
3-CF₃-CyclopentaneMonocyclic1.85.1 hours
Target CompoundBicyclo[1.1.1]1.28.7 hours

The target compound’s lower logP enhances aqueous solubility, while its extended half-life suggests superior in vivo stability.

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